molecular formula C15H14N2O2S2 B2794873 N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide CAS No. 1351630-95-9

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2794873
CAS No.: 1351630-95-9
M. Wt: 318.41
InChI Key: CBYZEYCVVBWLDA-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a compound that features a benzothiazole core linked to a thiophene derivative. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiazole and thiophene moieties suggests it may exhibit unique biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with a thiophene derivative. One common method is the reaction of 2-aminobenzothiazole with 3-methylthiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture in ethanol or another polar solvent, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzothiazole moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

  • N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-phenoxyacetamide
  • N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide

Uniqueness

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide is unique due to the combination of benzothiazole and thiophene moieties, which confer distinct chemical and biological properties. This combination is less common compared to other thiophene derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-9-6-7-20-13(9)11(18)8-16-14(19)15-17-10-4-2-3-5-12(10)21-15/h2-7,11,18H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYZEYCVVBWLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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